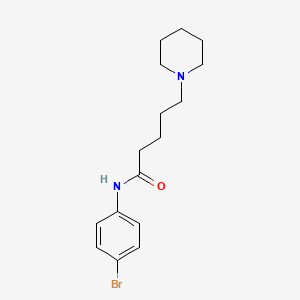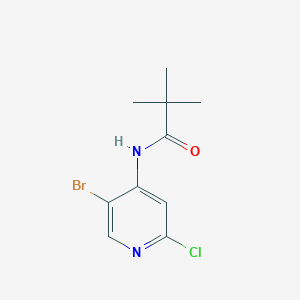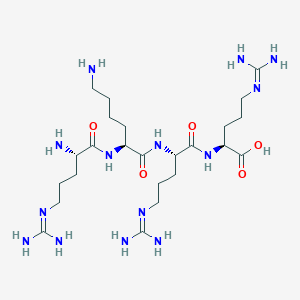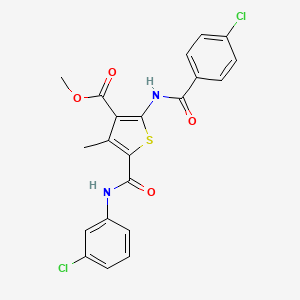
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethylamine group, and a methyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is converted to 2-methylbenzoyl chloride using thionyl chloride.
Amidation: The 2-methylbenzoyl chloride is then reacted with ethylenediamine to form 5-Amino-N-(2-aminoethyl)-2-methylbenzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve consistent results.
化学反応の分析
Types of Reactions
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.
科学的研究の応用
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino and ethylamine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
5-Amino-2-methylbenzamide: Lacks the ethylamine group, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-2-methylbenzamide: Similar structure but without the amino group on the benzamide core.
2-Methylbenzamide: The simplest form, lacking both the amino and ethylamine groups.
Uniqueness
5-Amino-N-(2-aminoethyl)-2-methylbenzamide hydrochloride is unique due to the presence of both amino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC名 |
5-amino-N-(2-aminoethyl)-2-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7-2-3-8(12)6-9(7)10(14)13-5-4-11;/h2-3,6H,4-5,11-12H2,1H3,(H,13,14);1H |
InChIキー |
NXJXJWVFVBQPPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


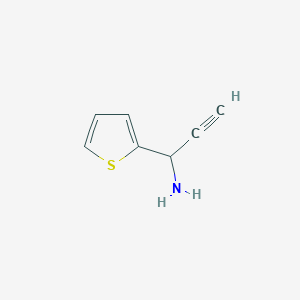
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
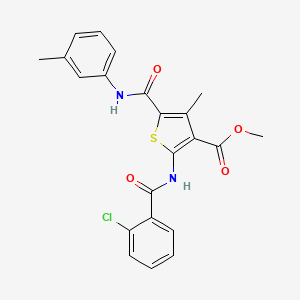
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)

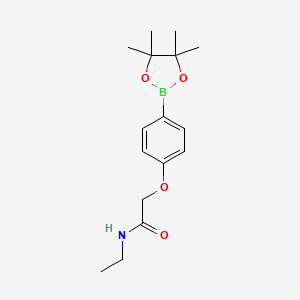
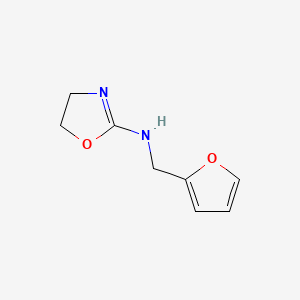
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
